3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate
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Overview
Description
3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is often used in analytical and biochemical research due to its ability to form complexes with other molecules, making it valuable for staining and detection purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of naphtho[2,1-d]thiazolium derivatives with 4-methylbenzenesulfonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet the standards required for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a staining agent for detecting specific molecules in chemical reactions.
Biology: Employed in the staining of DNA oligonucleotides and glycosaminoglycans in gel electrophoresis.
Industry: Utilized in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of 3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate involves its ability to form complexes with other molecules. This interaction often results in a characteristic shift in the spectrum, which can be detected and analyzed. The molecular targets and pathways involved include interactions with nucleic acids and proteins, making it useful for various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide: Another compound with similar staining properties.
3,3′-Diethyl-9-methyl-4,5,4′,5′-dibenzothiacarbocyanine: Known for its use in staining and detection applications.
Uniqueness
3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to its specific structural properties that allow it to form stable complexes with a variety of molecules. This makes it particularly valuable for applications requiring precise detection and analysis.
Properties
CAS No. |
53019-76-4 |
---|---|
Molecular Formula |
C21H21NO3S2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14NS.C7H8O3S/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
ZHJSCTBAIQQVLN-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
53019-76-4 | |
Origin of Product |
United States |
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